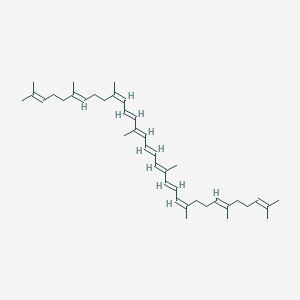
3-Chloro-1,1-diethoxy-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1-diethoxy-propan-2-ol is an organic compound with the molecular formula C7H15ClO3 and a molecular weight of 182.65 g/mol . It is a colorless to pale yellow liquid that is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,1-diethoxy-propan-2-ol can be synthesized through the reaction of 3-chloropropionaldehyde with ethanol in the presence of an acid catalyst . The reaction involves the formation of an acetal intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1-diethoxy-propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted alcohols and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Scientific Research Applications
3-Chloro-1,1-diethoxy-propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-diethoxy-propan-2-ol involves its reactivity with nucleophiles and oxidizing agents. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the compound can undergo oxidation to form aldehydes and carboxylic acids, which can further participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-propanediol: This compound is similar in structure but has two hydroxyl groups instead of one.
3-Chloro-2,2-dimethyl-1-propanol: This compound has a similar chlorine substitution but differs in the presence of two methyl groups.
Uniqueness
3-Chloro-1,1-diethoxy-propan-2-ol is unique due to its acetal structure, which provides stability and reactivity under specific conditions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-chloro-1,1-diethoxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEDRIAZFORLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CCl)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444312 |
Source


|
| Record name | 3-chloro-1,1-diethoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125781-03-5 |
Source


|
| Record name | 3-chloro-1,1-diethoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
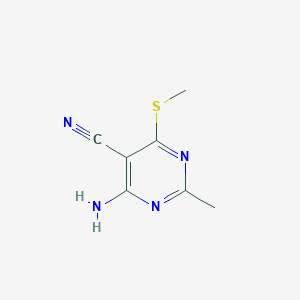

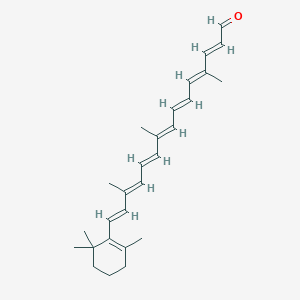


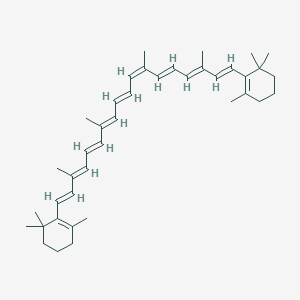

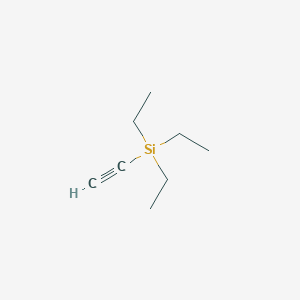
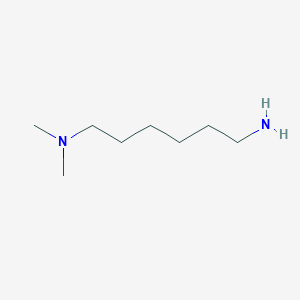



![[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate](/img/structure/B162412.png)
